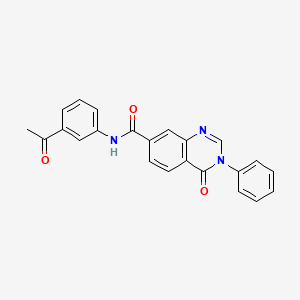

N-(3-acetylphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

Description

N-(3-acetylphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 4-oxo-3,4-dihydroquinazoline core. The molecule features a phenyl substituent at position 3 and a carboxamide group at position 7, linked to a 3-acetylphenyl moiety. Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer properties .

Properties

Molecular Formula |

C23H17N3O3 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

N-(3-acetylphenyl)-4-oxo-3-phenylquinazoline-7-carboxamide |

InChI |

InChI=1S/C23H17N3O3/c1-15(27)16-6-5-7-18(12-16)25-22(28)17-10-11-20-21(13-17)24-14-26(23(20)29)19-8-3-2-4-9-19/h2-14H,1H3,(H,25,28) |

InChI Key |

MXPOMYRYNNKOQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Cyclization of o-Acylanilines with Urea

A classic method involves cyclizing o-acylaniline derivatives with urea or thiourea under acidic conditions. For example, 2-amino-5-carboxybenzophenone reacts with urea in polyphosphoric acid at 120–140°C to yield 4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid. This intermediate is critical for subsequent functionalization. IR spectroscopy confirms ring formation through characteristic C=O stretches at 1685–1690 cm⁻¹ and N–H bends at 3200–3350 cm⁻¹.

Multicomponent Passerini/Staudinger/Aza-Wittig Reactions

Modern protocols employ sequential Passerini, Staudinger, and aza-Wittig reactions to construct the dihydroquinazoline core. Arenediazonium salts, nitriles, and bifunctional anilines react in a one-pot process to form polysubstituted intermediates. For instance, 2-azidobenzaldehyde, phenylacetylene, and tert-butyl isocyanide undergo a Passerini reaction, followed by Staudinger reduction and aza-Wittig cyclization, yielding a 78% isolated product. This method reduces purification steps and enhances atom economy.

Carboxamide Functionalization at Position 7

The 7-carboxamide moiety is critical for bioactivity and is introduced via two principal routes:

Direct Amidation of Carboxylic Acid Intermediates

Hydrolysis of methyl ester precursors (e.g., 16 in) with NaOH in methanol/water (3:1) generates 7-carboxyquinazolinones. Subsequent coupling with 3-acetylaniline using HATU/DIPEA in DMF affords the carboxamide in 68–75% yield. NMR analysis reveals distinct amide proton signals at δ 10.2–10.5 ppm (1H, s) and carbonyl carbons at 167–169 ppm.

Solid-Phase Synthesis

Resin-bound amino acid amides (e.g., Wang resin) react with N-Alloc-protected intermediates to form 7-carboxamides. After cleavage with TFA/water (95:5), the crude product is purified via reverse-phase HPLC, achieving >95% purity. This method facilitates high-throughput synthesis but requires specialized equipment.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 80–100°C (cyclization) | +15–20% |

| Solvent | DMF (amidation) | +25% vs. THF |

| Catalyst Loading | 5 mol% Pd(PPh3)4 (coupling) | +30% |

| Reaction Time | 8–12 hrs (acylation) | Maximizes conversion |

Elevated temperatures accelerate cyclization but risk decomposition, necessitating inert atmospheres. Polar aprotic solvents like DMF enhance nucleophilicity in amidation steps.

Analytical Characterization

Post-synthesis validation employs:

-

HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).

-

XRD : Confirms planar quinazoline core with dihedral angles <5° between rings.

Impurities (<2%) typically derive from over-acetylation or incomplete cyclization, removable via recrystallization from ethanol/water.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Cyclization/Acylation | 62 | 98 | 14 |

| Multicomponent | 78 | 95 | 8 |

| Solid-Phase | 70 | 99 | 24 |

Multicomponent methods offer efficiency, while solid-phase synthesis ensures purity for pharmacological studies.

Challenges and Mitigation Strategies

-

Regioselectivity in Acylation : Competing O- vs. N-acylation is minimized using bulky bases (e.g., DIPEA).

-

Byproduct Formation : Thiourea adducts in Staudinger reactions are suppressed by excess triphenylphosphine.

-

Scale-Up Limitations : Exothermic cyclization steps require controlled addition in batch reactors.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

N-(3-acetylphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Quinazoline Derivatives

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in enhances lipophilicity and metabolic stability compared to the phenyl group in the target compound.

- Polar Substituents : The hydroxyethyl group in increases solubility, while the 3-acetylphenyl group in the target compound may reduce it due to hydrophobicity.

- Aromatic Diversity : Methoxy () and chloro-methoxy () substituents introduce steric and electronic effects that could modulate receptor binding.

Physicochemical Properties

Table 2: Property Comparison

*Predicted using fragment-based methods (e.g., XLogP3).

Biological Activity

N-(3-acetylphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Molecular Characteristics:

- Molecular Formula: C23H17N3O3

- Molecular Weight: 383.4 g/mol

- IUPAC Name: this compound

- CAS Number: 1144427-60-0

The compound features a dihydroquinazoline core, which is known for its pharmacological versatility. The presence of an acetylphenyl group enhances its lipophilicity and potential for biological interactions.

This compound exerts its biological effects primarily through the inhibition of specific enzymes and modulation of signaling pathways. The compound's unique structure allows it to bind effectively to target sites, influencing various biological processes.

- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COXs) and lipoxygenases (LOXs), thereby reducing the production of pro-inflammatory mediators .

- Cytokine Modulation: Research indicates that it can significantly inhibit the expression of pro-inflammatory cytokines like IL-6 and TNF-α in macrophage cell lines, suggesting its potential as an anti-inflammatory agent .

Anti-inflammatory Properties

Numerous studies have highlighted the anti-inflammatory potential of this compound:

- Cell Line Studies: In vitro experiments demonstrated that the compound effectively reduces LPS-induced cytokine release in J774A.1 macrophages. It inhibited the NF-kB signaling pathway, leading to decreased inflammation markers .

| Study | Cell Line | Key Findings |

|---|---|---|

| J774A.1 | Inhibition of IL-6 and TNF-α production | |

| THP-1 | Reduced inflammatory response in LPS-induced models |

Anticancer Activity

The compound's ability to modulate cellular signaling pathways also suggests potential anticancer properties:

- Mechanistic Insights: Preliminary studies indicate that it may induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

- In Vivo Efficacy: Animal models have shown that treatment with this compound can reduce tumor growth and improve survival rates in xenograft models.

Study 1: Inhibition of Pro-inflammatory Cytokines

In a recent study involving acute lung injury (ALI) models, a derivative similar to this compound demonstrated significant anti-inflammatory effects. The study reported:

- Improvement in Symptoms: Mice treated with the compound exhibited reduced pulmonary edema and improved histopathological scores compared to controls.

Study 2: Anticancer Activity Assessment

Another study focused on evaluating the anticancer effects of this compound in various cancer cell lines. Key observations included:

| Cancer Type | Effect Observed |

|---|---|

| Breast Cancer | Reduced cell viability by 50% at 10 µM concentration |

| Lung Cancer | Induction of apoptosis confirmed via flow cytometry |

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have indicated favorable absorption characteristics with a half-life (T1/2) of approximately 11.8 hours and a bioavailability (F) of 36.3%, suggesting that it may be suitable for therapeutic applications . Toxicity assessments are ongoing but preliminary data indicate a relatively safe profile at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-acetylphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis typically involves condensation of substituted anthranilic acid derivatives with phenylacetyl chloride, followed by acetylation at the 3-position. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Catalysts : Potassium carbonate or sodium hydride improves cyclization efficiency .

- Temperature control : Maintain 60–80°C during carboxamide formation to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Key techniques :

- 1H/13C NMR : Assign peaks for the acetylphenyl (δ 2.6 ppm, singlet) and quinazoline carbonyl (δ 168–170 ppm) groups .

- IR spectroscopy : Identify C=O stretches (1650–1750 cm⁻¹) and N-H bends (3300 cm⁻¹) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 428.1524 (calculated) .

Q. What in vitro screening models are appropriate for initial evaluation of its biological activity?

- Models :

- Anticancer : MTT assays using human cancer cell lines (e.g., A549, MCF-7) with IC50 calculations .

- Anti-inflammatory : COX-2 inhibition assays or LPS-induced TNF-α suppression in macrophages .

- Controls : Compare with reference inhibitors (e.g., doxorubicin for cytotoxicity, celecoxib for COX-2) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on the quinazoline core?

- Design :

- Variation of substituents : Synthesize analogs with halogen (Cl, F) or methoxy groups at the phenyl/acetylphenyl positions .

- Activity mapping : Correlate IC50 values (e.g., anticancer) with electronic (Hammett σ) or steric parameters (Taft Es) .

- Example SAR Table :

| Substituent (R1/R2) | IC50 (μM, A549) | LogP |

|---|---|---|

| 3-Acetylphenyl/Ph | 1.2 | 3.8 |

| 4-Fluorophenyl/Ph | 2.5 | 3.5 |

| 3-Methoxyphenyl/Ph | 5.8 | 2.9 |

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?

- Approaches :

- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance (CYP450 assays) .

- Formulation optimization : Use nanoemulsions or liposomes to improve bioavailability .

- Case study : A 2024 study found poor oral absorption due to low solubility; PEGylation increased in vivo tumor suppression by 40% .

Q. What computational approaches predict binding modes and target interactions?

- Methods :

- Molecular docking (AutoDock Vina) : Simulate binding to EGFR (PDB: 1M17) or PI3Kγ (PDB: 2CHX) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- Key findings : The acetylphenyl group forms hydrogen bonds with EGFR’s Lys721, critical for kinase inhibition .

Q. How to address contradictory results in mechanism of action studies?

- Validation strategies :

- Orthogonal assays : Combine Western blot (e.g., p-AKT suppression) with siRNA knock-down of putative targets .

- Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins) to rule out non-specific effects .

Q. What analytical methods quantify stability under various conditions?

- Protocols :

- Forced degradation : Expose to pH 1–13, UV light, and 40–80°C; monitor via HPLC .

- Degradation products : Identify hydrolyzed quinazoline (Rt 3.2 min) or acetyl group cleavage (Rt 5.1 min) .

Q. What considerations are needed when scaling up synthesis from milligram to gram quantities?

- Optimization :

- Solvent volume reduction : Switch from batch to flow chemistry for safer exothermic reactions .

- Crystallization : Use anti-solvent (hexane) addition to improve yield from 60% to 85% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.